molecular formula C17H14N2O2S B2886817 2-[2-(Naphthalen-1-yl)acetamido]thiophene-3-carboxamide CAS No. 864941-06-0

2-[2-(Naphthalen-1-yl)acetamido]thiophene-3-carboxamide

Cat. No.: B2886817
CAS No.: 864941-06-0
M. Wt: 310.37
InChI Key: WLVZRJYQGCXLLW-UHFFFAOYSA-N
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Description

2-[2-(Naphthalen-1-yl)acetamido]thiophene-3-carboxamide is a versatile chemical compound with a unique structure that holds promise in various scientific research areas. This compound is characterized by the presence of a naphthalene ring, an acetamido group, and a thiophene ring, making it a valuable molecule for studying various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of 2-[2-(Naphthalen-1-yl)acetamido]thiophene-3-carboxamide is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.

Mode of Action

This compound acts as an inhibitor of acetylcholinesterase . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance cholinergic transmission, which is often disrupted in conditions like Alzheimer’s disease .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, the compound increases the availability of acetylcholine, enhancing cholinergic transmission. This can have various downstream effects, including improved cognitive function in individuals with Alzheimer’s disease .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine levels . This can result in enhanced cholinergic transmission, potentially improving cognitive function in individuals with Alzheimer’s disease .

Preparation Methods

The synthesis of 2-[2-(Naphthalen-1-yl)acetamido]thiophene-3-carboxamide can be achieved through several methods. One common approach involves the reaction of naphthalen-1-yl acetamide with thiophene-3-carboxylic acid under specific conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-[2-(Naphthalen-1-yl)acetamido]thiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers investigate its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Additionally, it finds applications in the industry as a precursor for the synthesis of various functional materials.

Comparison with Similar Compounds

2-[2-(Naphthalen-1-yl)acetamido]thiophene-3-carboxamide can be compared with other similar compounds, such as 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide and 2-cyano-N-(2-nitrophenyl)acetamide . These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its combination of the naphthalene ring, acetamido group, and thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2-naphthalen-1-ylacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c18-16(21)14-8-9-22-17(14)19-15(20)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVZRJYQGCXLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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